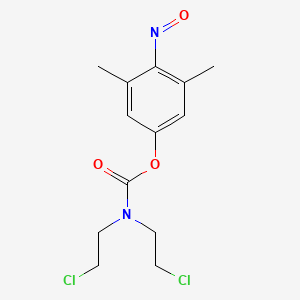
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of bis(2-chloroethyl) groups, a nitroso group, and a xylyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester typically involves the reaction of bis(2-chloroethyl)amine with 4-nitroso-3,5-xylyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to achieve efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl groups under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamic acid esters.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The chloroethyl groups can also participate in alkylation reactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, bis(2-chloroethyl)-, 4-nitrophenyl ester
- Carbamic acid, bis(2-chloroethyl)-, 3,5-dimethylphenyl ester
- Carbamic acid, bis(2-chloroethyl)-, 4-methylphenyl ester
Uniqueness
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The combination of bis(2-chloroethyl) groups and the nitroso-xylyl ester moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63884-83-3 |
|---|---|
Molekularformel |
C13H16Cl2N2O3 |
Molekulargewicht |
319.18 g/mol |
IUPAC-Name |
(3,5-dimethyl-4-nitrosophenyl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-9-7-11(8-10(2)12(9)16-19)20-13(18)17(5-3-14)6-4-15/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
FZFLXPZCRIPDIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N=O)C)OC(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















